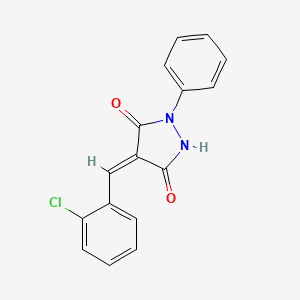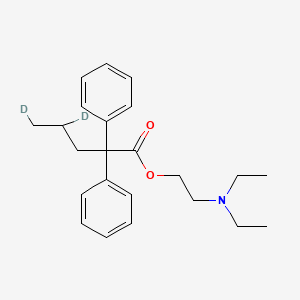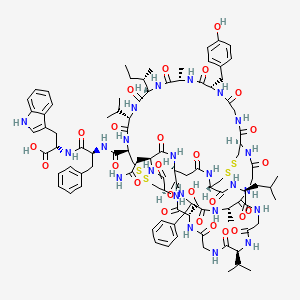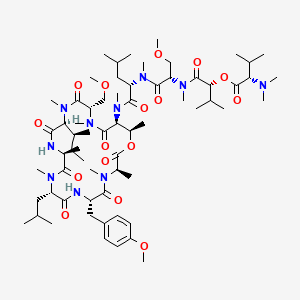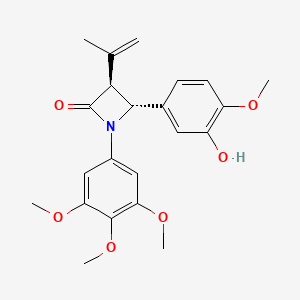
Tubulin polymerization-IN-46
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulin polymerization-IN-46 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that plays a critical role in maintaining cellular structure and facilitating cell division. By inhibiting tubulin polymerization, this compound has shown potential in disrupting the mitotic process of cells, leading to apoptosis, particularly in cancer cells .
准备方法
The synthesis of tubulin polymerization-IN-46 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Step 1: Preparation of the core scaffold through a series of condensation reactions.
Step 2: Functionalization of the core scaffold with various substituents to enhance activity and selectivity.
Step 3: Final coupling reactions to introduce specific functional groups that are critical for tubulin binding.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Use of catalysts: To accelerate reaction rates and improve efficiency.
Controlled temperature and pressure: To maintain optimal reaction conditions.
Purification techniques: Such as crystallization and chromatography to isolate the final product
化学反应分析
Tubulin polymerization-IN-46 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, the compound can form oxidized derivatives.
Reduction: Reducing agents can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major products formed from these reactions include various derivatives of this compound with modified functional groups that may exhibit different biological activities .
科学研究应用
Tubulin polymerization-IN-46 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of tubulin polymerization and to develop new inhibitors.
Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes.
Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells by disrupting microtubule dynamics.
Industry: Utilized in the development of new therapeutic agents and in high-throughput screening assays to identify novel tubulin inhibitors
作用机制
Tubulin polymerization-IN-46 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics interferes with the mitotic process, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include:
Tubulin: The primary target protein.
Mitotic spindle: Disruption of microtubule formation affects the mitotic spindle, leading to mitotic arrest.
Apoptosis pathways: Activation of apoptotic pathways due to disrupted cell division
相似化合物的比较
Tubulin polymerization-IN-46 can be compared with other similar compounds, such as:
Colchicine: A well-known tubulin inhibitor that also binds to the colchicine site but has higher toxicity.
Vincristine: Another tubulin inhibitor used in cancer therapy, which binds to a different site on tubulin.
Combretastatin A-4: A potent tubulin polymerization inhibitor with a similar mechanism of action but different chemical structure.
The uniqueness of this compound lies in its specific binding affinity and lower toxicity profile compared to some of these other inhibitors .
属性
分子式 |
C22H25NO6 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
(3S,4R)-4-(3-hydroxy-4-methoxyphenyl)-3-prop-1-en-2-yl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C22H25NO6/c1-12(2)19-20(13-7-8-16(26-3)15(24)9-13)23(22(19)25)14-10-17(27-4)21(29-6)18(11-14)28-5/h7-11,19-20,24H,1H2,2-6H3/t19-,20-/m0/s1 |
InChI 键 |
FPFSFWYUKORUAC-PMACEKPBSA-N |
手性 SMILES |
CC(=C)[C@H]1[C@@H](N(C1=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)OC)O |
规范 SMILES |
CC(=C)C1C(N(C1=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


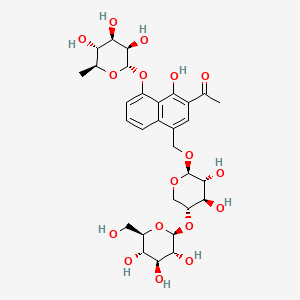
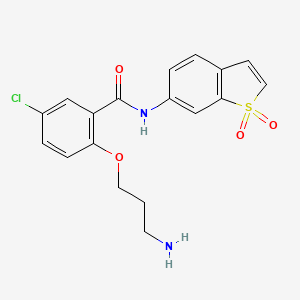
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)
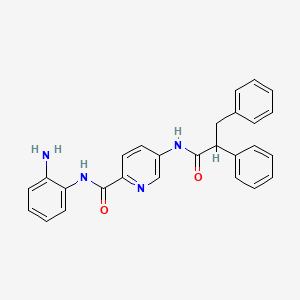
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
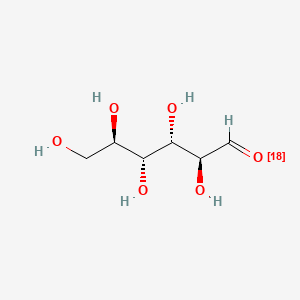
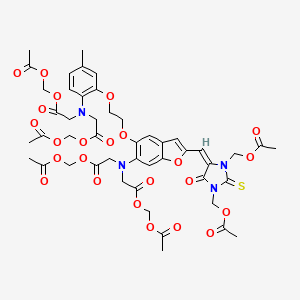
![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)
